molecular formula C11H10ClNO B8468852 3-Chloro-1-(2-oxopropyl)indole

3-Chloro-1-(2-oxopropyl)indole

Cat. No. B8468852
M. Wt: 207.65 g/mol
InChI Key: AAYJJZQOPHVVAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05132319

Procedure details

To a solution of 1-(2-oxopropyl)indole from Example 3, Step 1 (800 mg, 4.6 mmol) in dry THF (20 mL) was added in one portion at r.t. N-chlorosuccinimide (680 mg, 5.1 mmol). The resulting reaction mixture was stirred at room temperature for 1.5 hours. Ethyl acetate was then added (200 mL) and the organic phase was washed successively with 1N HCl, saturated NaHCO3, brine, dried and evaporated. The crude product was purified by flash chromatography eluting with 25% EtOAc in hexanes to yield the title compound.
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
680 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH3:13])[CH2:3][N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5]1.[Cl:14]N1C(=O)CCC1=O.C(OCC)(=O)C>C1COCC1>[Cl:14][C:6]1[C:7]2[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:4]([CH2:3][C:2](=[O:1])[CH3:13])[CH:5]=1

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
O=C(CN1C=CC2=CC=CC=C12)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
680 mg
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
WASH
Type
WASH
Details
the organic phase was washed successively with 1N HCl, saturated NaHCO3, brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography
WASH
Type
WASH
Details
eluting with 25% EtOAc in hexanes

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC1=CN(C2=CC=CC=C12)CC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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